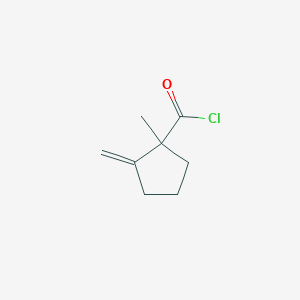
1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride is an organic compound featuring a cyclopentane ring with a methyl group, a methylene group, and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride typically involves the chlorination of 1-Methyl-2-methylidenecyclopentane. This can be achieved using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles, leading to the formation of substituted cyclopentane derivatives.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols in the presence of a base.
Addition: Electrophiles such as halogens or hydrogen halides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Amides, esters, and thioesters.
Addition: Halogenated cyclopentane derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The methylene group also contributes to the compound’s reactivity by participating in addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacking functional groups.
Cyclopentanone: A cyclic ketone with a carbonyl group, similar in reactivity but different in structure.
1-Methylcyclopentane: A methyl-substituted cyclopentane without the carbonyl chloride group.
Uniqueness: 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride is unique due to the presence of both a methylene group and a carbonyl chloride group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
85620-37-7 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
1-methyl-2-methylidenecyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-3-5-8(6,2)7(9)10/h1,3-5H2,2H3 |
Clé InChI |
QNZJMKBWBBZNLX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1=C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
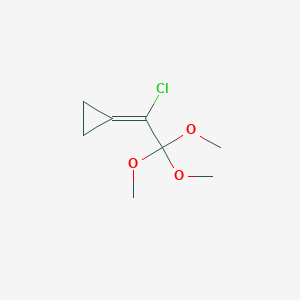
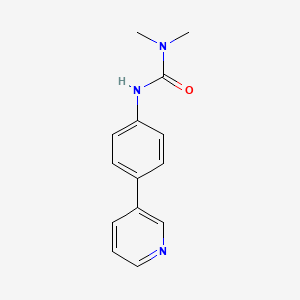


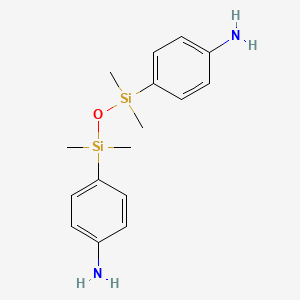


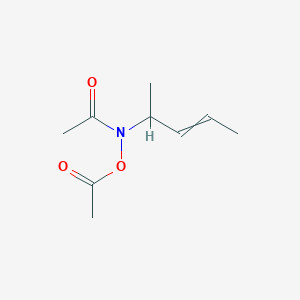
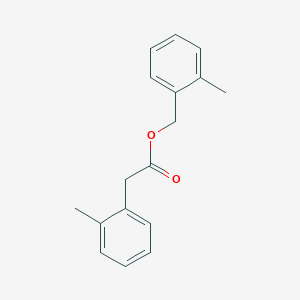
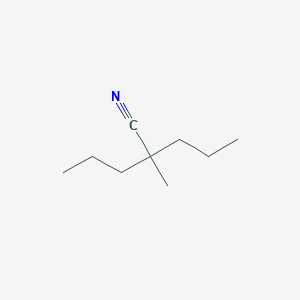
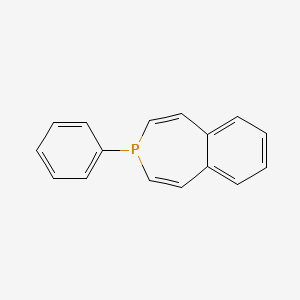
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
